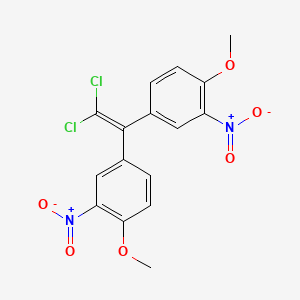
Benzene, 1,1'-(dichloroethenylidene)bis[4-methoxy-3-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-(dichloroethenylidene)bis[4-methoxy-3-nitro- is a complex organic compound characterized by the presence of benzene rings substituted with dichloroethenylidene, methoxy, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(dichloroethenylidene)bis[4-methoxy-3-nitro- typically involves multi-step organic reactions. One common method includes the nitration of a suitable benzene derivative followed by the introduction of methoxy groups through methylation reactions. The dichloroethenylidene moiety is then introduced via a chlorination reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing specialized reactors to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,1’-(dichloroethenylidene)bis[4-methoxy-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy and nitro groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields amines, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Benzene, 1,1’-(dichloroethenylidene)bis[4-methoxy-3-nitro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Benzene, 1,1’-(dichloroethenylidene)bis[4-methoxy-3-nitro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1,1’-(dichloroethenylidene)bis[4-chloro-3-(methylsulfonyl)-
- Benzene, 1,1’-(2,2-dichloroethylidene)bis[4-ethyl-
- Benzene, 1,1’-(dichloroethenylidene)bis[4-methyl-
Uniqueness
Benzene, 1,1’-(dichloroethenylidene)bis[4-methoxy-3-nitro- is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical and biological properties. These functional groups influence the compound’s reactivity, making it suitable for specific applications that similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
89264-23-3 |
|---|---|
Formule moléculaire |
C16H12Cl2N2O6 |
Poids moléculaire |
399.2 g/mol |
Nom IUPAC |
4-[2,2-dichloro-1-(4-methoxy-3-nitrophenyl)ethenyl]-1-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C16H12Cl2N2O6/c1-25-13-5-3-9(7-11(13)19(21)22)15(16(17)18)10-4-6-14(26-2)12(8-10)20(23)24/h3-8H,1-2H3 |
Clé InChI |
NQNGDSCKVBDRIL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=C(Cl)Cl)C2=CC(=C(C=C2)OC)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


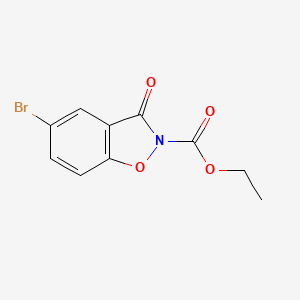
![2-[[6-Amino-2-(benzylamino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14152594.png)

![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B14152606.png)
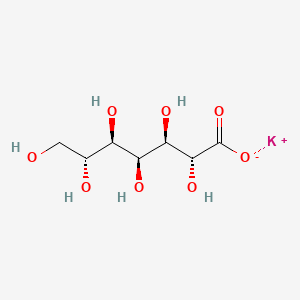
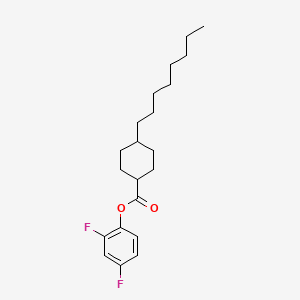
![ethyl 2-{2-[hydroxy(phenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl}-3-oxobutanoate](/img/structure/B14152617.png)
![2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B14152620.png)
![3-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14152629.png)
![8-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14152639.png)

![9,10-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}anthracene](/img/structure/B14152647.png)
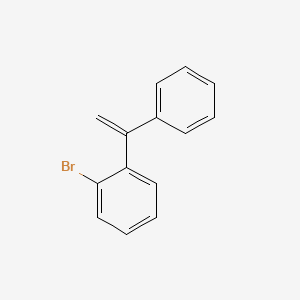
![4-({[(2E)-2-[(3-chlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid](/img/structure/B14152667.png)
